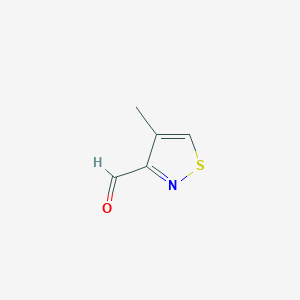![molecular formula C11H16N2O B3211130 4-[(Pyridin-2-yl)methyl]piperidin-4-ol CAS No. 1083299-73-3](/img/structure/B3211130.png)
4-[(Pyridin-2-yl)methyl]piperidin-4-ol
Overview
Description
4-[(Pyridin-2-yl)methyl]piperidin-4-ol is a compound that features a piperidine ring substituted with a pyridin-2-ylmethyl group and a hydroxyl group. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities .
Preparation Methods
The synthesis of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
4-[(Pyridin-2-yl)methyl]piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like halides or amines . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as a pharmacophore in drug discovery . In medicine, derivatives of this compound have shown promise as anticancer, antimicrobial, and anti-inflammatory agents . Additionally, it has applications in the industry as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 4-[(Pyridin-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application . Further research is needed to fully elucidate the detailed mechanisms .
Comparison with Similar Compounds
4-[(Pyridin-2-yl)methyl]piperidin-4-ol can be compared with other piperidine and pyridine derivatives. Similar compounds include piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share the piperidine or pyridine moiety but differ in their specific substituents and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(pyridin-2-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11(4-7-12-8-5-11)9-10-3-1-2-6-13-10/h1-3,6,12,14H,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUHUVGWIFPFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B3211048.png)
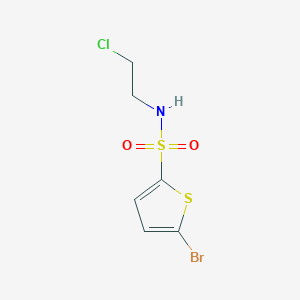
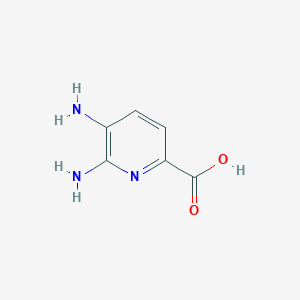
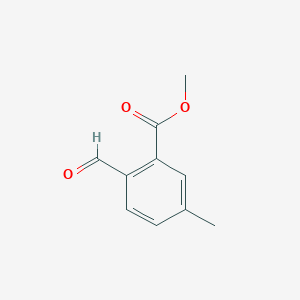
![Thiazolo[5,4-c]pyridine, 2-hydrazinyl-](/img/structure/B3211082.png)
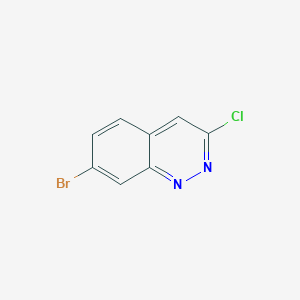
![Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B3211092.png)
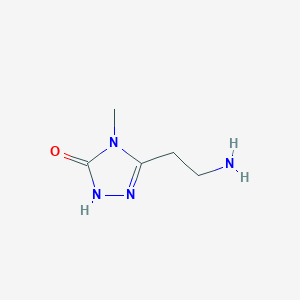
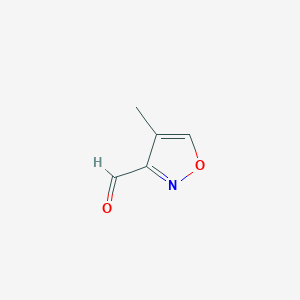
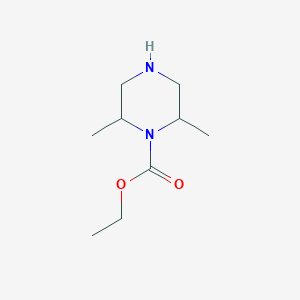
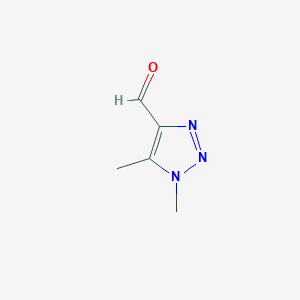
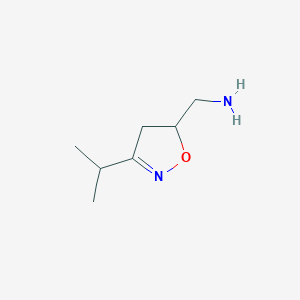
![[4-(2-Methylphenyl)oxan-4-yl]methanamine](/img/structure/B3211140.png)
